(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a labeled carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid typically involves multiple steps, including the introduction of the bromine atom and the hydroxyl group to the carbon ring. One common method involves the bromination of a precursor compound followed by hydroxylation under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amino group may yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its labeled carbon atoms make it useful in tracing metabolic processes and understanding enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor to bioactive compounds or serve as a model compound in drug development studies.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The labeled carbon atoms allow for detailed studies of its binding and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
(2S)-2-amino-3-(3-iodo-4-hydroxyphenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the labeled carbon ring in (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid makes it unique compared to its analogs. These features provide distinct chemical reactivity and allow for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChI Key |
HGWOSUKIFQMEIF-DXQQUZLMSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
Origin of Product |
United States |
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